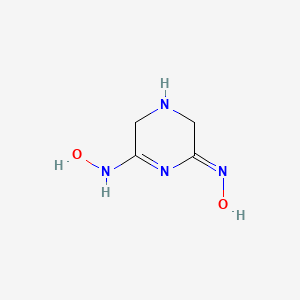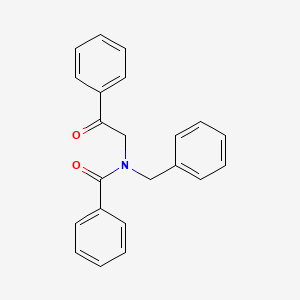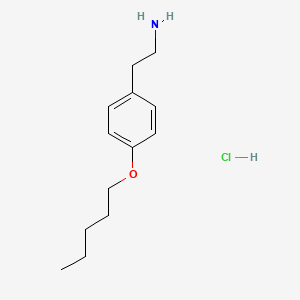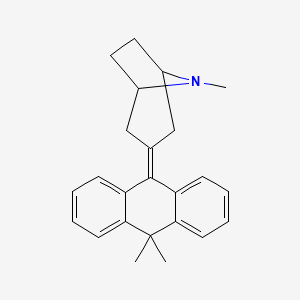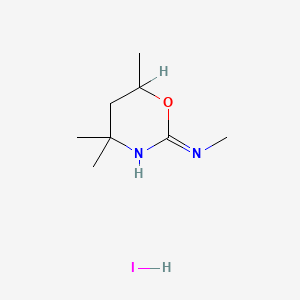
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide is a heterocyclic compound that belongs to the oxazine family This compound is characterized by its unique structure, which includes a six-membered ring containing both nitrogen and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide can be synthesized through several methods. One common approach involves the amination of 4,4,6-trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine. Another method includes the cyclization of N-aryl-N′-(2-methyl-4-hydroxy-2-amyl)-S-methylisothiourea .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of efficient catalysts and optimized reaction conditions to achieve high yields. For example, N-Bromosuccinimide (NBS) has been reported as an effective catalyst for the synthesis of 2-aryl/heteroaryl-5,6-dihydro-4H-1,3-oxazines under ultrasound irradiation .
Análisis De Reacciones Químicas
Types of Reactions
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazine ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxazine derivatives with additional oxygen-containing functional groups, while reduction reactions may result in the formation of amine derivatives.
Aplicaciones Científicas De Investigación
4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and polymers.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mecanismo De Acción
The mechanism of action of 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide involves its interaction with molecular targets through its nitrogen and oxygen atoms. These interactions can lead to the formation of cations and other reactive intermediates, which can then participate in various chemical reactions . The compound’s ability to undergo ionization and form cations is a key aspect of its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,4,6-Trimethyl-2-methylamino-5,6-dihydro-4H-1,3-oxazine hydroiodide include other oxazine derivatives such as 4,4,6-Trimethyl-2-arylamino-5,6-dihydro-4H-1,3-oxazines and 4,4,6-Trimethyl-2-methylthio-5,6-dihydro-4H-1,3-oxazine .
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern and the presence of the hydroiodide group. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
37723-85-6 |
|---|---|
Fórmula molecular |
C8H17IN2O |
Peso molecular |
284.14 g/mol |
Nombre IUPAC |
N,4,4,6-tetramethyl-1,3-oxazinan-2-imine;hydroiodide |
InChI |
InChI=1S/C8H16N2O.HI/c1-6-5-8(2,3)10-7(9-4)11-6;/h6H,5H2,1-4H3,(H,9,10);1H |
Clave InChI |
CPVAJBZRRNBWTJ-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(NC(=NC)O1)(C)C.I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


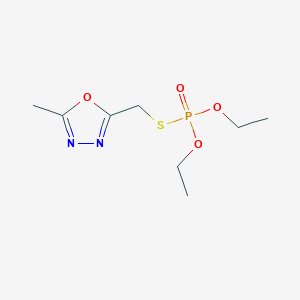
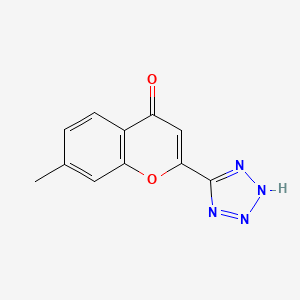
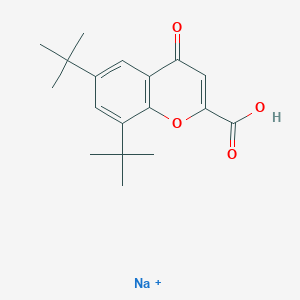
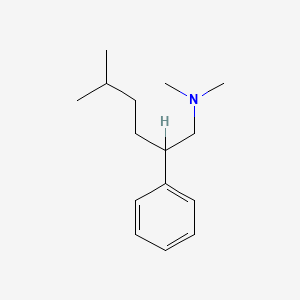

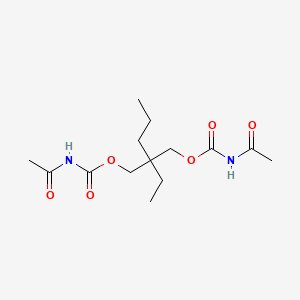

![[1-(4-Nitrophenyl)ethylidene]hydrazine](/img/structure/B14682478.png)
![2,2'-[(2,3,5,6-Tetramethyl-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14682485.png)
